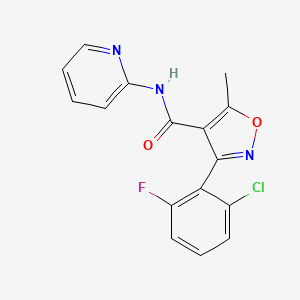
3-(2-chloro-6-fluorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide, commonly known as CPI-455, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CPI-455 belongs to the class of isoxazolecarboxamide compounds, which have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
CPI-455 inhibits the activity of PARP by binding to its catalytic domain. PARP plays a crucial role in DNA repair by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP activity leads to the accumulation of DNA damage, which ultimately results in cell death. CPI-455 has been shown to be a potent and selective inhibitor of PARP, with an IC50 value of 0.23 μM.
Biochemical and Physiological Effects:
CPI-455 has been shown to have significant biochemical and physiological effects. In preclinical studies, CPI-455 has been found to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. CPI-455 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, CPI-455 has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-455 has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, which makes it an ideal tool for studying the role of PARP in various biological processes. CPI-455 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, CPI-455 has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety have not been fully established. In addition, CPI-455 has a relatively short half-life, which may limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for research on CPI-455. One potential application of CPI-455 is in the treatment of cancer. CPI-455 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Further studies are needed to determine the safety and efficacy of CPI-455 in clinical trials. Another potential application of CPI-455 is in the treatment of inflammatory diseases. CPI-455 has been shown to have anti-inflammatory properties, and further studies are needed to determine its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to determine the long-term safety and toxicity of CPI-455 in vivo.
Wissenschaftliche Forschungsanwendungen
CPI-455 has been extensively studied for its potential use as a therapeutic agent in various diseases. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. CPI-455 has been found to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. Inhibition of PARP activity has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c1-9-13(16(22)20-12-7-2-3-8-19-12)15(21-23-9)14-10(17)5-4-6-11(14)18/h2-8H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPESALBBIHGFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
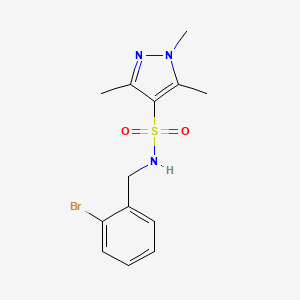
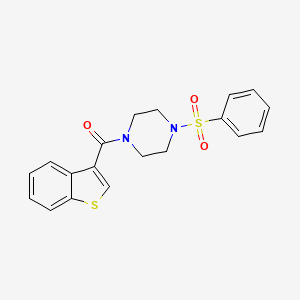
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183922.png)
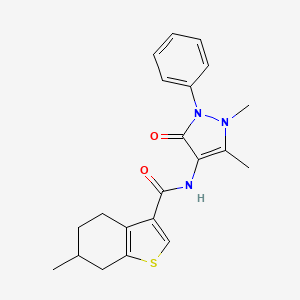
![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4183944.png)
![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-methoxyphenoxy)propanamide](/img/structure/B4183974.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)

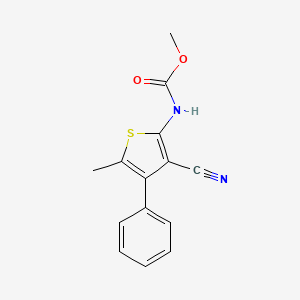
![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)
![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)